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Abstract
The dipeptide L-Methionyl-L-Histidine (Met-His) and its isomer L-Histidyl-L-Methionine (His-

Met) are compounds of significant interest due to their roles in various biological processes,

including protein synthesis and metabolism.[1] Their structural characteristics are fundamental

to understanding their function, reactivity, and potential as therapeutic agents. This technical

guide provides a comprehensive overview of the structural analysis of the methionine-histidine

dipeptide, focusing on data derived from X-ray crystallography, Nuclear Magnetic Resonance

(NMR) spectroscopy, and computational modeling. Detailed experimental protocols for these

techniques are provided, along with visualizations of relevant biological pathways.

Introduction
Methionine-histidine dipeptides are composed of the amino acids L-methionine and L-histidine

linked by a peptide bond. Methionine, a sulfur-containing amino acid, is crucial for methylation

reactions and is a precursor for other vital biomolecules.[1] L-histidine, with its imidazole side

chain, plays a significant role in pH regulation and as a precursor to histamine.[1] The unique

combination of these two residues in a dipeptide may confer specific properties, such as

enhanced solubility and stability.[1] Understanding the three-dimensional structure of this

dipeptide is paramount for elucidating its biological activity and for the rational design of

peptidomimetics in drug discovery.
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Structural Elucidation
The precise three-dimensional arrangement of atoms in methionine-histidine dipeptide can be

determined using a combination of experimental and computational techniques.

X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the dipeptide's conformation

in the solid state. The crystal structure of L-Histidyl-L-Methionine (His-Met) has been deposited

in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 288721.

While the specific crystallographic information file (CIF) was not publicly accessible for this

analysis, the existence of this entry confirms that the crystal structure has been determined.

For illustrative purposes, a table of typical bond lengths and angles for a dipeptide backbone

and the respective amino acid side chains is provided below, derived from studies on similar

small molecules.[2]

Table 1: Representative Bond Lengths and Angles for a Dipeptide

Parameter Bond/Angle Typical Value

Bond Lengths (Å)

Cα - C' 1.52

C' - N 1.33

N - Cα 1.46

C' - O 1.25

Bond Angles (°)

Cα - C' - N 116

C' - N - Cα 122

N - Cα - C' 110

Note: These are generalized values. Actual values for Met-His would be available from the

specific CIF file.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in

solution, providing insights into the dynamic conformational landscape of the dipeptide.[3] Key

NMR parameters include chemical shifts (δ), coupling constants (J), and Nuclear Overhauser

Effects (NOEs).

While a complete, assigned NMR dataset for methionine-histidine dipeptide was not found in

the reviewed literature, representative ¹H and ¹³C NMR chemical shifts for the individual amino

acids L-Histidine and L-Methionine in D₂O are presented in Table 2. These values serve as a

basis for predicting the spectrum of the dipeptide. In a dipeptide, the chemical shifts of the α-

protons and α-carbons are particularly sensitive to the sequence of the amino acids.[4]

Table 2: ¹H and ¹³C NMR Chemical Shifts of L-Histidine and L-Methionine in D₂O
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Amino Acid Atom
¹H Chemical Shift
(ppm)

¹³C Chemical Shift
(ppm)

L-Histidine Hα 3.98 57.4

Hβ 3.18 30.7

Hδ2 7.83 138.9

Hε1 7.07 119.6

Cα - 57.4

Cβ - 30.7

Cγ - 134.4

Cδ2 - 138.9

Cε1 - 119.6

C' - 176.6

L-Methionine Hα 3.81 54.8

Hβ 2.15 31.5

Hγ 2.62 16.9

Hε 2.11 -

Cα - 54.8

Cβ - 31.5

Cγ - 16.9

Cε - -

C' - 175.8

Data compiled from publicly available databases for individual amino acids and may vary

slightly based on experimental conditions.[5][6][7][8]
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Computational methods, such as Density Functional Theory (DFT), are employed to calculate

the optimized geometry of the dipeptide in the gas phase or in a solvated environment.[9]

These calculations provide theoretical bond lengths, bond angles, and dihedral angles, which

can complement experimental data.

A full computational dataset for Met-His was not available for this review. However, Table 3

presents a representative selection of optimized geometric parameters for a generic dipeptide

backbone, illustrating the type of data that would be obtained from such a study.

Table 3: Computationally Derived Geometric Parameters for a Dipeptide Backbone (Illustrative)

Parameter Atoms Optimized Value

Bond Length (Å)

Cα(i) - C'(i) 1.53

C'(i) - N(i+1) 1.34

N(i+1) - Cα(i+1) 1.45

Bond Angle (°)

Cα(i) - C'(i) - N(i+1) 115.8

C'(i) - N(i+1) - Cα(i+1) 121.5

Dihedral Angle (°)

φ (phi) Variable

ψ (psi) Variable

ω (omega) ~180 (trans) or ~0 (cis)

These values are for illustrative purposes and would be specific to the optimized conformation

of Met-His.

Experimental Protocols
Synthesis and Purification
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3.1.1. Solid-Phase Peptide Synthesis (SPPS)

Dipeptides like Met-His are commonly synthesized using Solid-Phase Peptide Synthesis

(SPPS).[10]

Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is swelled in a

solvent like dichloromethane (DCM).

First Amino Acid Coupling: The C-terminal amino acid (e.g., Histidine with its side chain

protected) is coupled to the resin.

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed using a base like

piperidine in dimethylformamide (DMF).

Second Amino Acid Coupling: The next amino acid (e.g., Methionine with its N-terminus

protected) is activated and coupled to the deprotected N-terminus of the resin-bound amino

acid.

Cleavage: The synthesized dipeptide is cleaved from the resin using an acidic cocktail (e.g.,

trifluoroacetic acid with scavengers).

Swell Resin Couple First Amino Acid Histidine Fmoc Deprotection Couple Second Amino Acid Methionine Cleave from Resin

Click to download full resolution via product page

Solid-Phase Peptide Synthesis Workflow.

3.1.2. Purification by Reversed-Phase HPLC (RP-HPLC)

The crude dipeptide is purified using RP-HPLC.[1][11]

Column: A C18 column is typically used.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15598491?utm_src=pdf-body
https://www.scielo.br/j/jbchs/a/httptLsRNGDGrvqWc9pDv4H/?lang=en
https://www.benchchem.com/product/b15598491?utm_src=pdf-body-img
https://www.bachem.com/knowledge-center/peptide-guide/peptide-purification-process-and-methods/
https://www.pepdd.com/services/reverse-phase-hplc-peptide-purification.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute

the dipeptide.

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

Fraction Collection and Analysis: Fractions are collected and analyzed for purity, and pure

fractions are pooled and lyophilized.

X-ray Crystallography
Obtaining a crystal structure of the dipeptide involves the following steps.[12]

Crystallization: The purified dipeptide is dissolved in a suitable solvent and subjected to

various crystallization screening conditions (e.g., vapor diffusion) to obtain single crystals.

Data Collection: A single crystal is mounted and irradiated with X-rays. The diffraction pattern

is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the

electron density map, from which the atomic positions are determined and refined.

Purified Dipeptide Crystallization Screening Single Crystal Growth X-ray Diffraction Data Collection Structure Solution & Refinement
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X-ray Crystallography Experimental Workflow.

NMR Spectroscopy
Structural analysis by NMR involves several experiments.[3][4]

Sample Preparation: The dipeptide is dissolved in a deuterated solvent (e.g., D₂O) to a

concentration of 1-10 mM.

1D ¹H NMR: A standard proton NMR spectrum is acquired to identify the different types of

protons in the molecule.
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2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

through chemical bonds.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a

spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to

each other in space (< 5 Å), providing distance constraints for structure calculation.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons or nitrogens.

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon

resonances and to derive structural restraints.

Computational Modeling
Geometry optimization of the dipeptide is performed using quantum chemistry software.[9]

Input Structure: An initial 3D structure of the dipeptide is generated.

Method Selection: A theoretical method (e.g., DFT with a functional like B3LYP) and a basis

set (e.g., 6-31G*) are chosen.

Geometry Optimization: The energy of the molecule is minimized with respect to the

positions of all atoms to find a stable conformation.

Frequency Calculation: A frequency calculation is performed to confirm that the optimized

structure is a true minimum (no imaginary frequencies).

Analysis: The optimized geometry, including bond lengths, angles, and dihedral angles, is

analyzed.

Biological Context: Antioxidant Activity
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Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), are known for their

antioxidant properties.[13] They can scavenge reactive oxygen species (ROS) and chelate pro-

oxidant metal ions.[13] While the specific signaling pathways for Met-His are not extensively

characterized, a general mechanism for histidine-containing dipeptides involves direct ROS

scavenging and modulation of cellular antioxidant defense systems.

Reactive Oxygen Species (ROS)
(e.g., •OH, O₂⁻)

Cellular Damage
(Lipid Peroxidation, DNA Damage)

 causes

Methionine-Histidine
Dipeptide

 scavenges

Nrf2 Activation

 activates

Antioxidant Enzyme Expression
(e.g., SOD, GPx)

 promotes

 neutralizes
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Antioxidant Mechanism of Histidine-Containing Dipeptides.

Conclusion
The structural analysis of methionine-histidine dipeptide relies on a synergistic combination of

X-ray crystallography, NMR spectroscopy, and computational modeling. While specific high-

resolution structural data for Met-His is not readily available in public databases, this guide has

outlined the methodologies to obtain such data and has provided representative information to
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aid researchers in this field. The potential antioxidant activity of this dipeptide, extrapolated

from related compounds, underscores the importance of further structural and functional

studies to unlock its full therapeutic potential. This guide serves as a foundational resource for

scientists and professionals in drug development, providing the necessary theoretical

background and practical protocols for the in-depth structural characterization of methionine-

histidine dipeptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15598491#structural-analysis-of-methionine-
histidine-dipeptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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